2-(3-Chloro-2-methylanilino)acetohydrazide
Description
Significance of Hydrazide and Acetohydrazide Scaffolds in Modern Drug Discovery
Hydrazides are a class of organic compounds characterized by the presence of a CONHNH2 functional group. This structural motif is a versatile building block in the synthesis of a wide array of heterocyclic compounds and serves as a key pharmacophore in numerous biologically active molecules. The presence of the hydrazide group can impart a range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.
Acetohydrazide derivatives, which incorporate the hydrazide moiety within an acetyl framework, have also garnered considerable attention in the pharmaceutical sciences. These compounds are recognized for their potential as therapeutic agents, with ongoing research exploring their diverse biological activities. The ability of the hydrazide and acetohydrazide scaffolds to form stable complexes with various biological targets contributes to their significance in the development of new drugs.
Overview of Anilinoacetohydrazide Derivatives as Pharmacological Agents
Anilinoacetohydrazide derivatives represent a specific class of compounds that combine the structural features of aniline (B41778), acetic acid, and hydrazide. This unique combination has been investigated for a variety of pharmacological effects. Research has indicated that these derivatives can exhibit a spectrum of biological activities, with a notable focus on their potential as anticonvulsant agents. The anilino portion of the molecule can be readily modified, allowing for the systematic investigation of structure-activity relationships (SAR) to optimize therapeutic efficacy and minimize potential toxicity.
Contextualizing 2-(3-Chloro-2-methylanilino)acetohydrazide within Contemporary Pharmaceutical Research
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Specifically, it has been utilized as a starting material for the creation of a series of N-substituted acetohydrazide derivatives. One notable area of investigation for these derivatives is in the field of neurology, particularly in the search for new anticonvulsant drugs to manage epilepsy. A study published in the Asian Journal of Chemistry detailed the synthesis of several 2-(3-chloro-2-methylphenylamino) N-substituted acetohydrazide derivatives as potential anticonvulsant agents, highlighting the importance of the parent compound, this compound, in this synthetic pathway. asianpubs.org
The synthesis of this key intermediate typically involves the reaction of 3-chloro-2-methylaniline (B42847) with 2-chloroacetamide (B119443) to form 2-(3-chloro-2-methylphenylamino)acetamide. asianpubs.org Subsequent treatment of this acetamide (B32628) with hydrazine (B178648) hydrate (B1144303) yields this compound. asianpubs.org This intermediate can then be reacted with various aldehydes or ketones to produce a library of derivatives for pharmacological screening. asianpubs.org
| Step | Reactants | Product |
|---|---|---|
| 1 | 3-chloro-2-methylaniline + 2-chloroacetamide | 2-(3-chloro-2-methylphenylamino)acetamide |
| 2 | 2-(3-chloro-2-methylphenylamino)acetamide + Hydrazine hydrate | This compound |
| 3 | This compound + Aldehyde/Ketone | N-substituted acetohydrazide derivatives |
Research Aims and Scope for Advanced Investigations of this compound and its Analogues
The promising role of this compound as a precursor to potential anticonvulsant agents opens up several avenues for future research. Advanced investigations should aim to:
Synthesize a broader library of analogues: By systematically modifying the aromatic ring and the hydrazide moiety of this compound, a diverse range of new compounds can be generated. This will allow for a more comprehensive exploration of the structure-activity relationship (SAR) for anticonvulsant activity.
Conduct in-depth pharmacological profiling: While initial studies have focused on anticonvulsant activity, it is crucial to evaluate the synthesized analogues for a wider range of pharmacological effects, including neuroprotective, anti-inflammatory, and analgesic properties.
Elucidate the mechanism of action: For the most potent compounds identified, detailed mechanistic studies should be undertaken to understand how they exert their biological effects at the molecular level. This could involve investigating their interactions with specific ion channels, receptors, or enzymes in the central nervous system.
Perform in vivo efficacy and safety studies: Promising candidates from in vitro screening should be advanced to preclinical in vivo models to assess their efficacy in animal models of epilepsy and to evaluate their safety profiles.
Explore other therapeutic areas: Given the broad biological activities associated with hydrazide-containing compounds, it would be valuable to screen this compound and its derivatives for potential applications in other disease areas, such as neurodegenerative disorders, cancer, and infectious diseases.
| Research Aim | Description |
|---|---|
| Analogue Synthesis | Systematic modification of the core structure to establish comprehensive structure-activity relationships (SAR). |
| Pharmacological Profiling | Screening for a wide range of biological activities beyond anticonvulsant effects, such as neuroprotective and anti-inflammatory properties. |
| Mechanism of Action Studies | Investigation of the molecular targets and pathways through which active compounds exert their therapeutic effects. |
| In Vivo Evaluation | Assessment of efficacy and safety in preclinical animal models of relevant diseases. |
| Therapeutic Expansion | Exploration of the potential of these compounds in other disease areas where hydrazide scaffolds have shown promise. |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-2-methylanilino)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-7(10)3-2-4-8(6)12-5-9(14)13-11/h2-4,12H,5,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTXQMPLJKNDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359540 | |
| Record name | 2-(3-chloro-2-methylanilino)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98950-37-9 | |
| Record name | 2-(3-chloro-2-methylanilino)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 2 3 Chloro 2 Methylanilino Acetohydrazide and Its Derivatives
Direct Synthesis Routes to 2-(3-Chloro-2-methylanilino)acetohydrazide
The primary route to obtaining this compound involves a two-step sequence: the synthesis of its immediate precursor followed by a condensation reaction with hydrazine (B178648) hydrate (B1144303).
The initial step in the synthesis is the formation of an N-substituted acetamide (B32628). This is typically achieved through the chloroacetylation of 3-chloro-2-methylaniline (B42847). The reaction involves treating the primary amine, 3-chloro-2-methylaniline, with chloroacetyl chloride. ijpsr.infoneliti.com This acylation reaction is a well-established method for creating a carbon-nitrogen bond and introducing the chloroacetyl group. ijpsr.info
The reaction is generally carried out in a suitable solvent at room temperature or under mild cooling. neliti.com A base, such as sodium acetate (B1210297) in acetic acid, may be used to neutralize the hydrochloric acid generated during the reaction. neliti.com The resulting product, 2-chloro-N-(3-chloro-2-methylphenyl)acetamide, is the key intermediate that will be converted to the desired hydrazide.
Table 1: General Conditions for N-substituted Chloroacetamide Synthesis The following table is interactive. Click on the headers to sort the data.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| Aromatic/Aliphatic Amine | Chloroacetyl Chloride | Acetic Acid / Sodium Acetate | 0°C to Room Temp | 2-chloro-N-alkyl/aryl acetamide |
| m-aminophenol | Chloroacetyl Chloride | Acetonitrile | Room Temp, 4 hours | 2-chloro-N-(3-hydroxyphenyl)acetamide |
This table presents generalized conditions based on analogous syntheses. Specific parameters for 2-(3-Chloro-2-methylphenylamino)acetamide would require experimental optimization.
The second and final step in the direct synthesis is the conversion of the chloroacetamide precursor into the corresponding acetohydrazide. This is accomplished through a nucleophilic substitution reaction with hydrazine hydrate (H₂NNH₂·H₂O). ekb.egnih.gov The hydrazino group (-NHNH₂) displaces the chlorine atom on the acetyl group of the precursor.
This reaction is typically performed by refluxing the N-substituted chloroacetamide with an excess of hydrazine hydrate in a protic solvent, most commonly ethanol. ekb.egnih.gov The progress of the reaction can be monitored until the starting material is consumed. Upon cooling, the product, this compound, often precipitates from the solution and can be purified by recrystallization. nih.gov This hydrazinolysis of an activated acetyl group is a widely used and efficient method for preparing hydrazides. ekb.egorgsyn.org
Derivatization Approaches from the this compound Core
The terminal -NH₂ group of the hydrazide moiety is highly nucleophilic, making this compound an excellent building block for synthesizing more complex molecules.
One of the most common derivatization strategies for hydrazides is the formation of acylhydrazones (also known as N-acylhydrazones). nih.gov This involves a condensation reaction between the this compound and a variety of aldehydes or ketones. nih.govnih.gov The reaction typically proceeds by refluxing the two components in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration process. nih.govnih.gov
The resulting acylhydrazone structure incorporates the R₁R₂C=N-NH-C=O moiety, where R₁ and R₂ originate from the aldehyde or ketone. This reaction is highly versatile, allowing for the introduction of a wide range of substituents (aliphatic, aromatic, heterocyclic) onto the core structure, thereby enabling the systematic modification of its chemical properties. nih.gov
Table 2: Representative Aldehyde/Ketone Reactants for Acylhydrazone Synthesis The following table is interactive. Click on the headers to sort the data.
| Carbonyl Compound | Resulting Substituent (R₁, R₂) | Product Class |
|---|---|---|
| Acetone | R₁=CH₃, R₂=CH₃ | Propan-2-ylidene derivative nih.gov |
| Aromatic Aldehydes (e.g., Benzaldehyde) | R₁=Aryl, R₂=H | N'-(Arylmethylene)acetohydrazide nih.gov |
| Heterocyclic Aldehydes | R₁=Heterocyclyl, R₂=H | N'-(Heterocyclylmethylene)acetohydrazide |
The acetohydrazide core is also a key precursor for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These reactions involve intramolecular cyclization and dehydration.
1,3,4-Oxadiazole (B1194373) Formation: A common method to synthesize the 1,3,4-oxadiazole ring is to react the hydrazide with a one-carbon synthon. For instance, refluxing the hydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) leads to the formation of an intermediate dithiocarbazate salt, which upon cyclization and elimination of hydrogen sulfide, yields a 1,3,4-oxadiazole-2-thiol (B52307) derivative. nih.govimpactfactor.org Alternatively, reacting the hydrazide with formic acid to produce an N-formyl intermediate, followed by treatment with a dehydrating agent such as phosphorous pentoxide, can also yield the corresponding 1,3,4-oxadiazole. nih.gov
1,2,4-Triazole Formation: The synthesis of 1,2,4-triazoles often begins with the formation of a thiosemicarbazide (B42300) intermediate by reacting the acetohydrazide with phenyl isothiocyanate or ammonium (B1175870) thiocyanate. nih.govnih.gov This intermediate can then be cyclized by heating in the presence of a base, such as sodium hydroxide, to yield a 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol. nih.gov Another pathway involves the conversion of a 1,3,4-oxadiazole-2-thione intermediate into the corresponding 4-amino-1,2,4-triazole-3-thiol (B7722964) by reacting it with hydrazine hydrate. nih.gov
Advancements in Green Chemistry Syntheses for Hydrazide Derivatives
In recent years, principles of green chemistry have been applied to the synthesis of hydrazides and their derivatives to reduce environmental impact, improve energy efficiency, and enhance safety. mdpi.comegranth.ac.in These modern approaches offer significant advantages over conventional methods.
Key green chemistry advancements include:
Microwave Irradiation: The use of microwave heating has been shown to dramatically reduce reaction times, often from hours to mere seconds or minutes, while increasing product yields. researchgate.netminarjournal.com This technique is significantly more energy-efficient than conventional heating and often allows for solvent-free "one-pot" reactions, which simplifies workup procedures and reduces waste. egranth.ac.inresearchgate.net
Solvent-Free Grinding: Mechanochemical methods, such as manual grinding with a mortar and pestle or using a ball mill, can facilitate reactions in a solvent-free environment. mdpi.comresearchgate.net This technique is energy-efficient, economical, and minimizes the use and disposal of hazardous organic solvents. researchgate.net
Use of Organocatalysts: Biocompatible and reusable catalysts, such as the amino acid L-proline, have been successfully employed in the synthesis of hydrazide derivatives. mdpi.comresearchgate.net L-proline is non-toxic, stable, and facilitates reactions under mild conditions, with the added benefit of being easily recoverable and reusable for multiple cycles without significant loss of activity. mdpi.com
These green methods lead to processes with improved metrics such as higher atom economy, lower E-factors (environmental factor, measuring waste generated per kilogram of product), and increased reaction mass efficiency when compared to traditional synthetic protocols. researchgate.net
Table 3: Comparison of Conventional vs. Green (Microwave) Synthesis for Hydrazides The following table is interactive. Click on the headers to sort the data.
| Parameter | Conventional Method | Green (Microwave) Method | Improvement |
|---|---|---|---|
| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less |
| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |
| E(environmental) Factor | 4.5 | 0.3 | 93.3% Reduction |
| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |
| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase |
Data adapted from a representative study on benzoic hydrazide synthesis, illustrating the typical advantages of green chemistry approaches. researchgate.net
Organocatalysis in Hydrazide Synthesis (e.g., L-Proline Mediated Protocols)
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. rsc.org Among various organocatalysts, the naturally occurring amino acid L-proline has garnered substantial attention for its efficiency, environmental friendliness, and versatility in catalyzing a wide range of organic transformations, including the synthesis of hydrazide derivatives. mdpi.comtandfonline.com
L-proline's effectiveness stems from its unique zwitterionic structure, which allows it to act as both a Lewis acid and a Brønsted base, facilitating reactions through mechanisms like enamine formation. wikipedia.org In the context of hydrazide synthesis, L-proline has been successfully employed in condensation reactions, such as the Knoevengel condensation, between hydrazides and various aldehydes or ketones. tandfonline.com A proposed mechanism involves the reaction of a precursor like benzil (B1666583) bis(cyanoacetylhydrazone) with aldehydes in the presence of L-proline, which proceeds through a Knoevengel adduct, followed by the removal of water to yield the final hydrazone product. tandfonline.com
One of the significant advantages of L-proline catalysis is its alignment with the principles of green chemistry. mdpi.comresearchgate.net Protocols often feature mild reaction conditions, simple work-up procedures, high purity of products, and excellent yields. mdpi.comresearcher.life A notable technique is the use of moist L-proline in solvent-free "grinding" or mechanosynthesis methods. mdpi.comtandfonline.com This approach, which involves simply grinding the reactants with a mortar and pestle, is energy-efficient, economical, and reduces the environmental impact by eliminating the need for hazardous solvents. researchgate.net
Furthermore, L-proline as a catalyst is often reusable. Studies have demonstrated that it can be recovered after the reaction, for instance by washing the product with water in which L-proline is soluble, and reused for several cycles without a significant loss in its catalytic activity or product yield. mdpi.comtandfonline.comresearchgate.net This reusability enhances the cost-effectiveness and sustainability of the synthetic process. researcher.life
| Feature | Description | Reference |
|---|---|---|
| Catalyst Type | Naturally occurring, non-toxic, biodegradable amino acid. | mdpi.com |
| Reaction Conditions | Typically mild, often at room temperature, and can be performed under solvent-free conditions (grinding). | tandfonline.comresearchgate.net |
| Efficiency | Characterized by short reaction times and high product yields. | mdpi.com |
| Work-up | Generally simple and clean, leading to high-purity products. | mdpi.com |
| Sustainability | The catalyst is reusable for multiple cycles without significant loss of activity, reducing waste. | tandfonline.comresearchgate.net |
Sustainable Methodologies for this compound Analogues
The development of sustainable or "green" synthetic methods is a primary focus in modern pharmaceutical and chemical research, aiming to reduce environmental impact and improve process efficiency. nih.govmdpi.com These principles are directly applicable to the synthesis of this compound and its analogues, moving away from conventional methods that may involve harsh conditions, hazardous reagents, and significant waste generation. egranth.ac.ingoogle.com
A key strategy in green synthesis is the use of alternative energy sources to drive reactions more efficiently. Microwave irradiation, for example, has proven to be a highly effective tool for synthesizing hydrazides and other heterocyclic compounds. researchgate.netmdpi.com Compared to conventional reflux heating, microwave-assisted synthesis often leads to dramatic reductions in reaction time—from hours to minutes—while increasing product yields and purity. researchgate.net This method is significantly more energy-efficient and aligns with the green chemistry principle of designing for energy efficiency. mdpi.comegranth.ac.in
Solvent selection is another critical aspect of sustainable synthesis, as solvents can account for a large portion of the waste in a chemical process. nih.gov The ideal green synthesis minimizes or eliminates the use of volatile and hazardous organic solvents. As mentioned, solvent-free techniques like grinding are highly effective. mdpi.com Another approach is the substitution of traditional solvents with more benign alternatives. Polyethylene glycol (PEG), for instance, has been used as a recyclable and effective reaction medium for the synthesis of hydrazide derivatives under mild conditions, sometimes eliminating the need for an acid or base catalyst. scielo.br
| Parameter | Conventional Method (e.g., Reflux Heating) | Sustainable Method (e.g., Microwave/Grinding) | Reference |
|---|---|---|---|
| Heating Time | Several hours (e.g., 6-9 hours) | Seconds to minutes (e.g., 60-200 seconds) | researchgate.net |
| Energy Consumption | High | Significantly lower (180-400 times less reported in one study) | researchgate.net |
| Solvent Use | Often requires organic solvents for refluxing | Can be solvent-free (grinding) or use green solvents (PEG) | mdpi.comscielo.br |
| Overall Yield | Moderate to good | Often higher (e.g., 13% increase reported) | researchgate.net |
| E-Factor (Waste/Product Ratio) | Higher (e.g., 4.5) | Significantly lower (e.g., 0.3, a 93.3% reduction) | researchgate.net |
| Atom Economy | Lower | Higher | researchgate.net |
Exploration of Biological Activities and Structure Activity Relationships of 2 3 Chloro 2 Methylanilino Acetohydrazide Analogues
Antimicrobial Efficacy of Acetohydrazide Derivatives
Acetohydrazide derivatives have demonstrated significant promise as antimicrobial agents, with research highlighting their effectiveness against a variety of pathogenic bacteria and fungi.
Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains
Derivatives of acetohydrazide have been extensively evaluated for their in vitro antibacterial activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit moderate to good antibacterial efficacy. For instance, a series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives were tested against Gram-positive strains like Staphylococcus aureus and Staphylococcus pyogenes, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. wisdomlib.org Several of these compounds displayed substantial zones of inhibition when compared to the standard drug Chloramphenicol. wisdomlib.org
Similarly, quinoline (B57606) acetohydrazide-hydrazone derivatives have been synthesized and evaluated for their antibacterial activity against E. coli, P. aeruginosa (Gram-negative), S. aureus, and S. pyogenes (Gram-positive). rsc.org Certain substitutions on the quinoline scaffold resulted in excellent antibacterial activity. rsc.org The antibacterial potential of these compounds is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase. rsc.org
Further research into N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives revealed them to be moderately good inhibitors of various bacterial strains. nih.gov The versatility of the acetohydrazide scaffold is also demonstrated in the synthesis of pyridyl-thienyl acetohydrazide derivatives, which, when complexed with various metals and applied to cotton fabric, exhibited significant antibacterial properties against S. aureus and E. coli. nih.gov
| Compound Type | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Observed Activity | Reference |
|---|---|---|---|---|
| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | S. aureus, S. pyogenes | E. coli, P. aeruginosa | Moderate to good | wisdomlib.org |
| Quinolone-acetohydrazide-hydrazone derivatives | S. aureus, S. pyogenes | E. coli, P. aeruginosa | Excellent for specific substitutions | rsc.org |
| N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide | Not specified | Not specified | Moderately good | nih.gov |
| Pyridyl-thienyl acetohydrazide derivatives (metal complexes) | S. aureus | E. coli | Significant | nih.gov |
Antifungal Activity and Specific Fungal Strains (e.g., Candida albicans, Aspergillus flavus)
In addition to their antibacterial properties, acetohydrazide analogues have been investigated for their efficacy against various fungal pathogens. The antifungal activity of these compounds, however, appears to be more variable. For example, while the aforementioned (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives showed promise against bacteria, they displayed weak antifungal activity against Aspergillus niger and Candida albicans. wisdomlib.org
Conversely, other studies have reported more encouraging results. A series of azole-based acetohydrazide derivatives of cinnamaldehyde (B126680) demonstrated tremendous antifungal potential against both fluconazole-susceptible and resistant clinical isolates of Candida albicans. nih.gov These compounds were found to induce apoptosis in C. albicans, suggesting a specific mechanism of action. nih.gov Similarly, hydrazine-based compounds have been shown to have fungicidal activity against C. albicans, including drug-resistant strains, and can also inhibit biofilm formation, a key virulence factor. nih.govresearchgate.net
The antifungal activity of pyridyl-thienyl acetohydrazide derivatives has also been noted, with these compounds showing efficacy against both C. albicans and Aspergillus flavus. nih.gov
| Compound Type | Fungal Strain(s) | Observed Activity | Reference |
|---|---|---|---|
| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | A. niger, C. albicans | Weak | wisdomlib.org |
| Azole based acetohydrazide derivatives of cinnamaldehyde | C. albicans (including resistant strains) | Tremendous potential | nih.gov |
| Hydrazine-based compounds | C. albicans (including resistant strains) | Fungicidal, inhibits biofilm formation | nih.govresearchgate.net |
| Pyridyl-thienyl acetohydrazide derivatives | C. albicans, A. flavus | Effective | nih.gov |
Modulatory Effects of Substituents on Antimicrobial Activity
The antimicrobial potency of acetohydrazide analogues is significantly influenced by the nature and position of substituents on their molecular framework. This structure-activity relationship (SAR) is a critical aspect of their development as therapeutic agents.
For instance, in a study of acetohydrazide-linked pyrazole (B372694) derivatives, it was found that the presence of an electron-withdrawing group enhanced the antimicrobial potential of the synthesized compounds. researchgate.net Similarly, research on hydrazide-hydrazones of lactic acid indicated that compounds with electron-withdrawing groups such as nitro (NO2), iodine (I), or bromine (Br) generally exhibited better antibacterial activity compared to those with electron-donating groups like methoxy (B1213986) (OCH3) or hydroxyl (OH). nih.gov
In the case of quinoline acetohydrazide-hydrazone derivatives, substitutions with moieties like 3,4,5-trimethoxy, 4-fluoro, 4-trifluoromethoxy, and 3- or 4-trifluoromethyl were associated with excellent antibacterial activity. rsc.org For naphthalen-1-yl-acetic acid benzylidene hydrazides, compounds with ortho-bromo, methoxy, and hydroxy substituents were found to be the most active against bacteria and fungi. researchgate.net
These findings underscore the importance of systematic structural modifications to optimize the antimicrobial efficacy of acetohydrazide derivatives. The electronic properties and steric bulk of substituents can play a crucial role in the interaction of these molecules with their biological targets.
Anticancer Potential of 2-(3-Chloro-2-methylanilino)acetohydrazide Related Compounds
Beyond their antimicrobial properties, acetohydrazide derivatives have garnered significant attention for their potential as anticancer agents. A growing body of research has demonstrated their ability to induce cytotoxicity in various human cancer cell lines.
Cytotoxicity in Human Carcinoma Cell Lines (e.g., HCT-116, MCF-7, HepG2, HeLa)
Numerous studies have evaluated the cytotoxic effects of acetohydrazide-related compounds against a panel of human cancer cell lines. For example, novel 2-oxoindoline-based acetohydrazides have shown notable cytotoxicity toward colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines. nih.gov
Coumarin-acid hydrazides have also been synthesized and assayed for their anticancer activity in MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cells, with some compounds showing promising antiproliferative activity. rsc.org Similarly, the anticancer activity of 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives has been evaluated against HCT-116 (colon carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 cell lines, with some compounds demonstrating considerable activity. researchgate.net
Further research on N-acylhydrazone derivatives has shown their ability to reduce the viability of hepatocellular carcinoma cells (HepG2 and Hep3B). nih.gov The synthesis of 2-cyano-N'-(2-cyanoacetyl)acetohydrazide derivatives and their subsequent screening against the HCT-116 colon carcinoma cell line also revealed a range of cytotoxic efficacies, with some compounds showing activity comparable to the known chemotherapeutic agent Cisplatin. mdpi.com
| Compound Type | Cancer Cell Line(s) | Observed Activity | Reference |
|---|---|---|---|
| 2-Oxoindoline-based acetohydrazides | SW620 (colon), PC-3 (prostate), NCI-H23 (lung) | Notable cytotoxicity | nih.gov |
| Coumarin-acid hydrazides | MCF-7 (breast), Panc-1 (pancreatic) | Promising antiproliferative activity | rsc.org |
| 2-Amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives | HCT-116 (colon), HepG2 (liver), MCF-7 (breast) | Considerable activity | researchgate.net |
| N-Acylhydrazone derivatives | HepG2, Hep3B (liver) | Reduced cell viability | nih.gov |
| 2-Cyano-N'-(2-cyanoacetyl)acetohydrazide derivatives | HCT-116 (colon) | Efficacy comparable to Cisplatin for some compounds | mdpi.com |
Impact of Structural Modifications on Antiproliferative Activity
As with their antimicrobial effects, the antiproliferative activity of acetohydrazide analogues is highly dependent on their chemical structure. Strategic modifications to the molecular scaffold can lead to significant enhancements in their anticancer potency.
A structure-activity relationship (SAR) analysis of 2-cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide derivatives against the HCT-116 cell line revealed that aromatic substituents exhibit varying degrees of cytotoxicity, with specific patterns enhancing activity. mdpi.com In a study of N-acylhydrazone derivatives, the presence of a strongly electron-withdrawing group, trifluoromethyl (CF3), at the para-position of a phenyl ring was found to be significant for its cytotoxic activity, particularly towards hepatocellular carcinoma cells. nih.gov
The development of chloro- and dichloroacetamides as cytotoxic agents has also been a subject of detailed research, highlighting the importance of the amide moieties in their anticancer activity. uran.ua Furthermore, the synthesis of coumarin-acetohydrazide derivatives has shown that these novel compounds can act as promising anticancer leads by inhibiting pathways such as the VEGFR-2/AKT axis and inducing apoptosis. rsc.org
These findings collectively demonstrate that the acetohydrazide scaffold is a promising platform for the design and development of novel anticancer agents. The ability to systematically modify the structure of these compounds allows for the fine-tuning of their biological activity and the exploration of new therapeutic avenues.
Anticonvulsant Properties of this compound Derivatives
The search for new and more effective anticonvulsant drugs is a continuous effort in medicinal chemistry, driven by the need to manage various forms of epilepsy with improved efficacy and fewer side effects. Derivatives of this compound, particularly semicarbazones, have emerged as a promising class of compounds in this therapeutic area.
A series of 3-chloro-2-methylphenyl substituted semicarbazones have been synthesized and evaluated for their anticonvulsant and central nervous system activities. nih.gov These compounds were subjected to a battery of screening tests, including the maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (B123637) (scSTY)-induced seizure models in mice and rats. nih.gov The initial intermediate, this compound, and its precursor, an aryl urea (B33335), demonstrated anticonvulsant activity in the MES and scPTZ screens, although they were associated with acute neurotoxicity. nih.gov
The semicarbazone derivatives, however, displayed a more favorable profile, with notable potency in the scSTY screen and moderate activity in the MES and scPTZ tests. nih.gov Among the synthesized compounds, one derivative, designated as compound 21, was particularly noteworthy for its potent anticonvulsant activity across all three screening models, coupled with a lower neurotoxicity profile. nih.gov This suggests that the semicarbazone moiety is crucial for potent and safe anticonvulsant action. Some of the derivatives also exhibited less central nervous system depression and neurotoxicity when compared to established drugs like phenytoin (B1677684) and carbamazepine. nih.gov
Evaluation of Novel Methylene (B1212753) Bridged Aryl Semicarbazones Derived from the this compound Intermediate
Further research has focused on the synthesis of novel methylene bridged aryl semicarbazones using this compound as the key intermediate. asianpubs.org In a representative synthetic pathway, 3-chloro-2-methylaniline (B42847) is first reacted with 2-chloroacetamide (B119443) to produce 2-(3-chloro-2-methylphenylamino)acetamide. asianpubs.org This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to yield the this compound. asianpubs.org The final target compounds, the N-substituted acetohydrazide derivatives (semicarbazones), are obtained by reacting the acetohydrazide intermediate with various appropriate aldehydes or ketones. asianpubs.org
The anticonvulsant potential of these methylene bridged aryl semicarbazones has been a primary focus of their evaluation. The structural modifications achieved through the introduction of different aryl aldehydes and ketones allow for a systematic exploration of how different substituents on the aryl ring influence anticonvulsant activity. While detailed quantitative data for a broad series of these specific derivatives are not extensively available in the public domain, the consistent finding of anticonvulsant activity in this class of compounds underscores the potential of the this compound scaffold as a basis for the development of new antiepileptic agents.
Table 1: Anticonvulsant Activity Profile of this compound Derivatives
| Compound/Intermediate | MES Screen Activity | scPTZ Screen Activity | scSTY Screen Activity | Neurotoxicity |
| Aryl Urea Precursor | Active | Active | Not Reported | Acute Neurotoxicity |
| This compound | Active | Active | Not Reported | Acute Neurotoxicity |
| Semicarbazone Derivatives (General) | Moderate Activity | Moderate Activity | Good Potency | Lower Neurotoxicity |
| Compound 21 | Potent | Potent | Potent | Lesser Neurotoxicity |
Other Investigated Pharmacological Activities
Beyond their anticonvulsant effects, derivatives of acetohydrazide and related structures have been investigated for a spectrum of other pharmacological activities.
Antitubercular Activity
Hydrazide-containing compounds have a long-standing history in the treatment of tuberculosis, with isoniazid (B1672263) being a cornerstone of therapy for decades. This has prompted research into other hydrazide derivatives as potential antitubercular agents. While specific studies on the antitubercular activity of this compound derivatives are not widely reported, the broader class of hydrazides has been extensively studied. For instance, new hydrazide derivatives of imidazo[1,2-a]pyridine (B132010) have been synthesized and shown to exhibit significant inhibition against Mycobacterium tuberculosis H37Rv. nih.gov Similarly, nicotinic acid hydrazides and isoniazid-isatin hydrazone derivatives have been evaluated, with some compounds showing promising minimum inhibitory concentration (MIC) values against M. tuberculosis. nih.govwu.ac.th The presence of the hydrazide functional group in this compound suggests that its derivatives could warrant investigation for potential antitubercular properties.
Anti-inflammatory and Analgesic Profiles
The hydrazone moiety is a common feature in many compounds exhibiting anti-inflammatory and analgesic activities. nih.gov Research into various acetohydrazide and hydrazone derivatives has demonstrated their potential in this area. For example, 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives synthesized from a substituted acetohydrazide have shown potent analgesic and anti-inflammatory effects in rodent models. nih.gov Other studies on novel hydrazide and hydrazone derivatives have also reported significant analgesic activity, sometimes exceeding that of standard drugs like mefenamic acid. nih.govmdpi.com While direct studies on the anti-inflammatory and analgesic profiles of this compound derivatives are limited, the established activity of structurally related compounds suggests this as a potential area for future investigation.
Urease Enzyme Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor in infections caused by bacteria such as Helicobacter pylori. Inhibition of this enzyme is a therapeutic strategy for treating these infections. Acetohydrazide derivatives have been explored as potential urease inhibitors. For example, novel coumarin-based acetohydrazide-1,2,3-triazole derivatives have been synthesized and shown to exhibit remarkable anti-urease activity, with some compounds having IC50 values significantly lower than the standard inhibitor, thiourea. nih.gov Carbazole-based acetyl benzohydrazides have also been investigated for their urease inhibitory potential. acgpubs.org The general structural features of acetohydrazides suggest that derivatives of this compound could also be effective urease inhibitors, though specific research in this area is needed.
Table 2: Urease Inhibitory Activity of Structurally Related Acetohydrazide Derivatives
| Compound Class | Example Compound IC50 (µM) | Standard (Thiourea) IC50 (µM) |
| Coumarin-based acetohydrazide-1,2,3-triazole derivatives | 1.62 ± 0.32 | 23.11 ± 1.02 |
General Principles of Structure-Activity Relationships (SAR) in Hydrazide Chemistry
The biological activity of hydrazide derivatives, particularly semicarbazones, is governed by specific structural features. For anticonvulsant activity, a widely accepted pharmacophore model includes:
An Aryl Hydrophobic Binding Site: This is typically a phenyl ring, and its substitution pattern is crucial for activity. The presence of a halogen atom, such as chlorine or fluorine, at the para-position of this ring often enhances anticonvulsant potency. nih.gov The 3-chloro-2-methylphenyl group in the studied compounds provides this essential lipophilic domain.
A Hydrogen Bonding Domain: The -NH-CO-NH- moiety in semicarbazones is believed to be critical for interaction with the biological target through hydrogen bonding.
An Electron Donor Group: An atom with a lone pair of electrons, such as the oxygen of the carbonyl group, is considered another important feature for binding.
A Terminal Group: Modifications at the terminal nitrogen of the semicarbazone moiety significantly influence the anticonvulsant profile. The nature of the aldehyde or ketone used to form the semicarbazone introduces steric and electronic variations that modulate activity.
These general SAR principles provide a framework for the rational design of new and more potent anticonvulsant agents based on the this compound scaffold. The observed activity of its derivatives aligns well with this model, confirming the importance of the substituted aryl ring and the semicarbazone functionality.
Influence of Halogenation (e.g., Chloro Group at Position 3 of Anilino Moiety) on Biological Activity
The introduction of halogen atoms, particularly chlorine, into a bioactive molecule is a common and often effective strategy in drug design. The presence of the chloro group at the meta-position (position 3) of the anilino ring in this compound significantly impacts its physicochemical properties and, consequently, its biological activity. eurochlor.org
Key Influences of the Chloro Group:
Electronic Effects: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect can polarize the hydrazone moiety in derivatives, potentially leading to increased hydrophobic interactions with biological receptors and enhanced activity. researchgate.net
Lipophilicity: Halogenation generally increases the lipophilicity (fat-solubility) of a molecule. researchgate.net This enhanced lipophilicity can improve the compound's ability to cross cell membranes, leading to better bioavailability and interaction with intracellular targets.
Metabolic Stability: The carbon-chlorine bond is strong and can block positions on the aromatic ring that are susceptible to metabolic oxidation, thereby increasing the metabolic stability and duration of action of the compound.
It has been empirically observed in numerous studies that introducing a chlorine atom into a biologically active molecule can substantially improve its potency. eurochlor.org For example, in a series of 7-anilino triazolopyrimidines evaluated as antimicrotubule agents, derivatives with halogen-substituted anilines (including 4'-chloroaniline and 4'-fluoro-3'-chloroaniline) displayed the greatest antiproliferative activity. nih.gov Similarly, studies on ketamine analogues found that chloro-substitution was a generally favorable modification for anaesthetic and analgesic activity. mdpi.comresearchgate.net This principle underscores the critical role of the 3-chloro substituent in modulating the activity profile of the parent compound.
Role of Methyl Substitution (e.g., at Position 2 of Anilino Moiety)
The methyl group at the ortho-position (position 2) of the anilino moiety also plays a crucial role in defining the molecule's SAR profile. Unlike the electron-withdrawing chloro group, the methyl group has distinct steric and electronic properties.
Key Influences of the Methyl Group:
Steric Hindrance: The ortho-methyl group provides significant steric bulk near the anilino nitrogen. This can restrict the rotation around the C-N bond, locking the molecule into a specific conformation that may be more favorable for binding to a biological target.
Electronic Effects: The methyl group is weakly electron-donating through an inductive effect (+I), which can subtly modulate the electron density of the aniline (B41778) ring and the basicity of the anilino nitrogen.
Hydrophobicity: Like the chloro group, the methyl group increases the hydrophobicity of the molecule, which can contribute to improved membrane permeability. longdom.org
Structure-activity relationship studies on various classes of compounds have shown that the position of a methyl group on an aniline ring is critical for activity. For instance, in a series of 2-anilino triazolopyrimidines, a methyl group at the para-position resulted in the most active compound, while moving it to the meta-position caused a significant loss of activity. nih.gov This highlights that while alkyl substitutions can be beneficial, their specific placement is paramount for optimal biological effect. The combination of the ortho-methyl and meta-chloro groups in this compound creates a unique electronic and steric environment that dictates its interaction with biological targets.
Table 1: Summary of Substituent Effects on the Anilino Moiety
| Substituent | Position | Electronic Effect | Key Physicochemical Impact | Potential Biological Consequence |
|---|---|---|---|---|
| Chloro | 3 (meta) | Electron-withdrawing (-I) | Increases lipophilicity, alters ring electron density | Enhanced membrane permeability, improved receptor binding, blocks metabolic sites |
| Methyl | 2 (ortho) | Electron-donating (+I) | Increases lipophilicity, provides steric hindrance | Favorable conformational restriction, improved hydrophobic interactions |
Impact of Anilino and Hydrazide Moieties on Activity Profiles
The Anilino Moiety: Aniline and its derivatives are prevalent structural motifs in medicinal chemistry, valued for their versatility and ability to interact with biological targets. cresset-group.com The anilino group (specifically, the substituted phenylamino (B1219803) portion) often serves as a key pharmacophore that anchors the molecule into the binding site of a protein or enzyme. However, unsubstituted anilines can be susceptible to metabolic oxidation, which can sometimes lead to toxicity. umich.eduacs.org The substitution pattern on the aniline ring is therefore crucial not only for optimizing efficacy but also for fine-tuning the metabolic profile of the drug candidate. cresset-group.com
The Hydrazide Moiety: The hydrazide functional group (-CONHNH₂) is an extremely important and versatile component in medicinal chemistry. mdpi.comnih.gov It is a cornerstone for a vast number of biologically active compounds, exhibiting a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. mdpi.comrjptonline.org
Key roles of the hydrazide moiety include:
Hydrogen Bonding: The -NH- and C=O groups within the hydrazide structure are excellent hydrogen bond donors and acceptors, enabling strong interactions with biological targets. mdpi.com
Chelating Properties: The hydrazide group can act as a ligand to chelate metal ions, which is a mechanism of action for some antimicrobial and anticancer agents.
Synthetic Handle: The terminal -NH₂ group is highly reactive and serves as a versatile synthon or precursor. wisdomlib.org It can be readily condensed with various aldehydes and ketones to form hydrazones or used as a starting material for the synthesis of a wide array of heterocyclic compounds like oxadiazoles, pyrazoles, and triazoles, each with distinct biological profiles. mdpi.comresearchgate.net This synthetic accessibility allows for extensive chemical modification to explore and optimize biological activity.
Effect of Heterocyclic and Aromatic Substituents on Activity Modulation
A highly effective strategy for modulating the biological activity of acetohydrazide-based compounds involves the condensation of the terminal hydrazide nitrogen with various aromatic and heterocyclic aldehydes or ketones. This reaction forms N'-arylidenehydrazides, also known as hydrazones, which incorporate a new aromatic or heterocyclic ring into the structure. This modification can dramatically alter the compound's size, shape, polarity, and hydrogen-bonding capabilities, leading to significant changes in its activity profile.
The nature of the appended substituent allows for extensive exploration of the SAR. For example, in the synthesis of novel fungicides, a series of pyrazole-4-acetohydrazide derivatives were created where different substituted aromatic rings were attached. acs.org The results showed that the type and position of the substituent on the new ring had a profound effect on antifungal efficacy, with certain derivatives showing activity superior to commercial fungicides. acs.org
Similarly, various studies have demonstrated that converting a simple hydrazide into a series of hydrazones by reacting it with different aromatic aldehydes can yield compounds with potent and specific biological activities. nih.govmdpi.com For instance, the introduction of a 3-bromophenyl group or a 4-chlorophenyl group via this method led to compounds with high antibacterial activity. mdpi.com The cyclization of these intermediate hydrazones into four-membered β-lactam rings (azetidinones) is another common strategy to generate novel bioactive scaffolds. researchgate.net
Table 2: Examples of Biological Activity Modulation by Aromatic/Heterocyclic Substituents on a Hydrazide Core
| Base Scaffold | Attached Substituent (via Hydrazone Linkage) | Resulting Compound Class | Target Biological Activity | SAR Observation | Reference |
|---|---|---|---|---|---|
| 2-(2-hydrazinoacetylamino) benzothiazole | 3-Bromobenzaldehyde | Arylidenehydrazide | Antibacterial | Highly active against S. aureus and B. subtilis | mdpi.com |
| 2-(2-hydrazinoacetylamino) benzothiazole | 4-Chlorobenzaldehyde | Arylidenehydrazide | Antibacterial | Moderately active against tested bacterial strains | mdpi.com |
| 2-(2-hydrazinoacetylamino) benzothiazole | 4-Nitrobenzaldehyde | Arylidenehydrazide | Antibacterial | Highly active against S. aureus and E. coli | mdpi.com |
| Pyrazole-4-acetohydrazide | 2,4-Dichlorobenzaldehyde | Arylidenehydrazide | Antifungal | Excellent activity against R. solani | acs.org |
| Pyrazole-4-acetohydrazide | 2-Trifluoromethylbenzaldehyde | Arylidenehydrazide | Antifungal | Excellent activity against B. cinerea | acs.org |
| 4-Fluorobenzoic acid hydrazide | 5-Nitro-2-furaldehyde | Furanylidenehydrazide | Antimicrobial | Showed antimicrobial activity equal to the drug ceftriaxone | nih.gov |
These findings collectively demonstrate that while the core 2-(anilino)acetohydrazide structure provides a foundational scaffold, the biological activity can be precisely tuned by modifying three key areas: halogenation and alkyl substitution on the anilino ring, and the introduction of diverse aromatic and heterocyclic moieties onto the hydrazide terminus.
Mechanistic Insights into the Biological Actions of 2 3 Chloro 2 Methylanilino Acetohydrazide Derivatives
Elucidation of Molecular Targets in Antimicrobial Activity
The antimicrobial prowess of 2-(3-chloro-2-methylanilino)acetohydrazide derivatives appears to stem from their ability to disrupt fundamental cellular processes in bacteria and fungi. Key among these is the inhibition of enzymes crucial for DNA replication and the maintenance of cellular integrity.
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. researchgate.netnih.gov Its absence in higher eukaryotes makes it an attractive target for the development of antibacterial agents. nih.gov Several studies have demonstrated that various acetohydrazide derivatives exhibit potent antibacterial activity through the inhibition of DNA gyrase. nih.gov For instance, a series of (E)-N′-(substituted-benzylidene)-2-(7-fluoro-2-methoxyquinolin-8-yl)acetohydrazide-hydrazone derivatives have been identified as effective DNA gyrase inhibitors. mdpi.com
Molecular docking studies have provided insights into the binding modes of these compounds within the active sites of both DNA gyrase A and B subunits. medchemexpress.com The inhibitory action is often achieved by blocking the ATPase activity of the GyrB subunit, which is responsible for providing the energy for DNA cleavage and re-ligation. researchgate.net The structure-activity relationship of these derivatives often reveals that specific substitutions on the aromatic rings are crucial for enhanced binding affinity and inhibitory potency. For example, compounds with di-fluorine moieties have shown significant inhibitory activity against S. aureus DNA gyrase A. medchemexpress.com
Table 1: DNA Gyrase Inhibition by Acetohydrazide Derivatives
| Compound Type | Target Organism | Mechanism of Action | Key Findings |
|---|---|---|---|
| Quinoline (B57606) acetohydrazide-hydrazone derivatives | S. aureus | Inhibition of DNA gyrase A | Di-fluorine substitutions enhance inhibitory activity. medchemexpress.com |
This table presents data on derivatives structurally related to this compound.
The antifungal activity of acetohydrazide derivatives is multifaceted, often involving the disruption of the fungal cell's internal environment and the induction of programmed cell death. One key mechanism is the interference with the intracellular redox equilibrium. Some nicotinohydrazide derivatives have been shown to inhibit succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain. mdpi.com This inhibition leads to an accumulation of reactive oxygen species (ROS), which causes oxidative stress and subsequent damage to cellular components, including the cell membrane. mdpi.com
Furthermore, some chloro-N-phenylacetamide derivatives have been found to exert their antifungal effect by binding to ergosterol (B1671047) in the fungal plasma membrane, leading to increased membrane permeability and cell death. nih.govnih.gov The disruption of the mitochondrial membrane potential is another consequence of SDH inhibition, which can trigger the apoptotic cascade in fungi. mdpi.com
Table 2: Antifungal Mechanisms of Acetohydrazide and Related Derivatives
| Compound Family | Fungal Species | Proposed Mechanism | Observed Effects |
|---|---|---|---|
| Nicotinohydrazide derivatives | Rhizoctonia solani | Inhibition of succinate dehydrogenase (SDH) | ROS accumulation, cell membrane damage, mitochondrial membrane depolarization. mdpi.com |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | Binding to ergosterol, possible inhibition of DNA synthesis | Inhibition of conidial germination, fungicidal activity. nih.govnih.gov |
This table presents data on derivatives structurally related to this compound.
Mechanisms Underlying Anticancer Activity
The anticancer properties of this compound derivatives are being actively investigated, with several key signaling pathways and cellular processes emerging as primary targets. These mechanisms collectively contribute to the inhibition of tumor growth and proliferation.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.comrsc.org The VEGFR-2 signaling pathway activates downstream effectors, including the serine/threonine kinase AKT, which plays a central role in cell survival and proliferation. mdpi.comnih.gov The inhibition of the VEGFR-2/AKT axis is therefore a promising strategy for cancer therapy. mdpi.comresearchgate.net
Several studies have shown that compounds with an anilino-quinazoline or similar scaffold can act as potent inhibitors of VEGFR-2. nih.gov For instance, a novel VEGFR-2/AKT inhibitor, VEGFR-2/AKT-IN-2, has been shown to reduce both total and phosphorylated levels of VEGFR-2 and AKT in cancer cells. medchemexpress.com This inhibition disrupts the downstream signaling cascade, leading to a reduction in cell viability. medchemexpress.com
A hallmark of cancer is the evasion of apoptosis, or programmed cell death. Many anticancer agents, including derivatives of this compound, exert their effects by reactivating this crucial process. The induction of apoptosis is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov Inhibition of the VEGFR-2/AKT pathway can lead to the upregulation of BAX and caspase-3, and the downregulation of Bcl-2, thereby promoting apoptosis. medchemexpress.com
In addition to inducing apoptosis, these compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. mdpi.com Cell cycle arrest can occur at various checkpoints, including G1, S, or G2/M phase. nih.govresearchgate.net For example, some hydrazonoyl halide derivatives have been shown to induce cell cycle arrest at the G2/M phase in breast and colon cancer cell lines. nih.gov Similarly, VEGFR-2/AKT-IN-2 has been observed to cause cell cycle arrest in the S phase in liver cancer cells. medchemexpress.com
Table 3: Apoptotic and Cell Cycle Effects of Related Chemical Derivatives in Cancer Cells
| Compound/Derivative Class | Cancer Cell Line | Effect | Molecular Mechanism |
|---|---|---|---|
| Hydrazonoyl halides | MCF-7, HCT-116 | Apoptosis and G2/M cell cycle arrest | Upregulation of caspase-3 and BAX. nih.gov |
| VEGFR-2/AKT-IN-2 | HepG-2 | Apoptosis and S phase cell cycle arrest | Upregulation of BAX and caspase-3, downregulation of Bcl-2. medchemexpress.com |
| 2-Anilino triazolopyrimidines | A549, HeLa | Apoptosis and G2/M cell cycle arrest | Inhibition of tubulin polymerization, mitochondrial depolarization, caspase-9 activation. nih.gov |
This table presents data on derivatives with similar functional motifs or mechanisms to those anticipated for this compound derivatives.
Another potential mechanism for the anticancer activity of this compound derivatives is the direct inhibition of DNA synthesis. This can be achieved by targeting key enzymes involved in the replication process. For instance, some acridine-based N-acylhydrazone derivatives have been investigated as potential inhibitors of topoisomerase I and II, enzymes that are critical for resolving DNA topological problems during replication. nih.gov
Furthermore, some quinazoline-based compounds have been shown to interact with DNA through intercalation and groove binding, which can disrupt DNA replication and transcription, ultimately leading to cell death. rsc.org While this mechanism is less explored for acetohydrazide derivatives in the context of cancer, the structural similarities to known DNA-interacting agents suggest it as a plausible avenue for their anticancer effects.
Proposed Mechanisms for Anticonvulsant Effects
Derivatives of this compound, particularly semicarbazones, have been synthesized and evaluated for their anticonvulsant properties. nih.govasianpubs.org The primary approach to elucidating the anticonvulsant mechanism of these compounds involves screening them in various animal models of seizures, including the maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (B123637) (scSTY) tests. nih.gov The differential activity of a compound in these tests can provide clues about its potential mechanism of action.
The maximal electroshock (MES) test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. Compounds that show efficacy in this model are thought to act by preventing the spread of seizures, often through the blockade of voltage-gated sodium channels. The ability of 3-chloro-2-methylphenyl-substituted semicarbazones to exhibit anticonvulsant activity in the MES screen suggests a potential interaction with these channels. nih.gov
The subcutaneous pentylenetetrazole (scPTZ) test is a model for absence seizures and myoclonic seizures. Pentylenetetrazole is a GABA-A receptor antagonist, and compounds that are effective in this model are often thought to enhance GABAergic neurotransmission. The activity of derivatives in the scPTZ screen points towards a possible mechanism involving the potentiation of GABA-mediated inhibition in the central nervous system. nih.gov
The subcutaneous strychnine (scSTY)-induced seizure test is used to identify compounds that may act by blocking glycine (B1666218) receptors. Strychnine is a potent antagonist of the glycine receptor, and protection against strychnine-induced seizures suggests a glycinergic mechanism of action. The notable anticonvulsant potency of some semicarbazone derivatives in the scSTY screen indicates a potential interaction with the glycine receptor complex as part of their anticonvulsant profile. nih.gov
The broad spectrum of activity observed for some derivatives across all three screening models suggests that they may possess multiple mechanisms of anticonvulsant action. nih.gov For instance, a compound exhibiting potency in MES, scPTZ, and scSTY tests could be acting on sodium channels, the GABAergic system, and the glycinergic system. This multi-target approach is a desirable characteristic for novel anticonvulsant drugs.
Table 1: Anticonvulsant Screening Models and Implied Mechanisms of Action
| Screening Model | Seizure Type Modeled | Implied Mechanism of Action |
| Maximal Electroshock Seizure (MES) | Generalized tonic-clonic seizures | Blockade of voltage-gated sodium channels, prevention of seizure spread |
| Subcutaneous Pentylenetetrazole (scPTZ) | Absence and myoclonic seizures | Enhancement of GABAergic neurotransmission |
| Subcutaneous Strychnine (scSTY) | Seizures induced by glycine antagonism | Blockade of glycine receptors |
Interactions with Other Biological Pathways (e.g., Urease Enzyme)
Beyond their effects on the central nervous system, acetohydrazide derivatives have been investigated for their inhibitory effects on enzymes such as urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and its inhibition is a therapeutic target for the treatment of peptic ulcers and other related conditions. nih.gov
The proposed mechanism for the inhibition of urease by acetohydrazide derivatives involves their interaction with the active site of the enzyme. Molecular docking studies of similar phenoxy acetohydrazide derivatives have provided insights into the potential binding modes. nih.gov These studies suggest that the acetohydrazide moiety can chelate the nickel ions in the urease active site, thereby inactivating the enzyme. nih.gov
Key interactions that stabilize the enzyme-inhibitor complex often include:
Coordination with Nickel Ions: The hydrazide group can form coordination bonds with the two nickel ions present in the active site of urease. This is a common mechanism for many urease inhibitors. researchgate.net
Hydrogen Bonding: The inhibitor molecule can form hydrogen bonds with key amino acid residues in the active site, such as histidine and cysteine residues. These interactions help to properly orient and stabilize the inhibitor within the active site. nih.gov
Hydrophobic Interactions: The aromatic rings and other nonpolar parts of the inhibitor molecule can engage in hydrophobic interactions with nonpolar residues in the active site, further contributing to the binding affinity. researchgate.net
The structure-activity relationship studies of various acetohydrazide derivatives have shown that the nature and position of substituents on the phenyl ring play a crucial role in their urease inhibitory potential. nih.gov These substituents can influence the electronic properties and steric bulk of the molecule, thereby affecting its ability to bind effectively to the urease active site.
Table 2: Key Interactions in the Urease Active Site for Acetohydrazide Derivatives
| Interaction Type | Description | Key Components Involved |
| Metal Ion Chelation | The acetohydrazide moiety coordinates with the nickel ions in the enzyme's active site. | Nickel (Ni2+) ions, Hydrazide group (-CONHNH2) |
| Hydrogen Bonding | Formation of hydrogen bonds between the inhibitor and amino acid residues. | Histidine, Cysteine, and other polar amino acid residues |
| Hydrophobic Interactions | van der Waals forces between nonpolar regions of the inhibitor and the enzyme. | Aromatic rings of the inhibitor, nonpolar amino acid residues |
Computational and Theoretical Investigations of 2 3 Chloro 2 Methylanilino Acetohydrazide Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein receptor.
The therapeutic potential of 2-(3-chloro-2-methylanilino)acetohydrazide derivatives has been explored against a range of enzymes implicated in various diseases. Molecular docking studies predict the binding affinity, often expressed as a docking score in kcal/mol or as an IC50 value, which indicates the concentration of a drug that is required for 50% inhibition in vitro. A lower docking score generally suggests a stronger binding affinity. Derivatives have been modeled with several key enzymes:
DNA Gyrase: This enzyme is a critical target in antibacterial drug discovery. nih.gov Docking studies of related compounds have shown significant inhibitory potential, with binding energies indicating stable complex formation. For instance, certain cyclic diphenylphosphonates exhibited an IC50 value of 12.03 µM against DNA gyrase. nih.gov
COX-2 (Cyclooxygenase-2): As a key enzyme in inflammation, COX-2 is a major target for nonsteroidal anti-inflammatory drugs (NSAIDs). isfcppharmaspire.com Docking simulations help in identifying derivatives that can selectively bind to COX-2, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.
VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): This receptor is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. semanticscholar.orgrsc.org Inhibiting VEGFR-2 is a key strategy in cancer therapy. rsc.orgnih.gov Docking studies of similar structures have revealed binding scores comparable to approved drugs like Sorafenib, with some derivatives showing scores as low as -9.900 kcal/mol. mdpi.com
Fungal Succinate (B1194679) Dehydrogenase (SDH): SDH is a vital enzyme in the mitochondrial respiratory chain of fungi, making it an excellent target for antifungal agents. nih.govmdpi.com Pyrazole-acetohydrazide derivatives have been evaluated as potential SDH inhibitors, showing promise in agricultural applications for crop protection. nih.gov
α-Glucosidase: Inhibition of this enzyme is an important strategy for managing type 2 diabetes, as it delays carbohydrate digestion and glucose absorption. nih.gov Various hydrazide derivatives have been assessed for their α-glucosidase inhibitory activity, with some showing significantly higher potency than the standard drug, acarbose. nih.govnih.gov
Urease: This nickel-containing metalloenzyme is implicated in infections caused by bacteria like Helicobacter pylori. nih.gov Inhibition of urease is a therapeutic approach to treat peptic ulcers and other related conditions. nih.govmdpi.com Coumarin-based acetohydrazide derivatives have demonstrated remarkable anti-urease activity, with IC50 values as low as 1.62 µM. nih.gov
Interactive Table: Predicted Binding Affinities of Acetohydrazide Derivatives with Various Enzymes
| Enzyme Target | Compound Type | Binding Affinity / Activity |
|---|---|---|
| DNA Gyrase | Cyclic Diphenylphosphonate | IC50: 12.03 µM nih.gov |
| VEGFR-2 | Thiazolyl-Coumarin | Docking Score: -9.900 kcal/mol mdpi.com |
| Urease | Coumarin-acetohydrazide | IC50: 1.62 µM nih.gov |
| α-Glucosidase | Thiazolidine-2,4-dione derivative | IC50: 5.44 µM nih.gov |
| Fungal SDH | Pyrazole-4-acetohydrazide | EC50: 0.27 µg/mL (vs. R. solani) nih.gov |
No specific docking data was found in the provided search results for AKT-1.
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the enzyme's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and metal chelation, are critical for the stability of the ligand-enzyme complex.
With COX-2: Docking studies of coxib-combretastatin hybrids, which share structural similarities, reveal key interactions within the COX-2 active site. These interactions are crucial for achieving selective inhibition. researchgate.net
With Urease: For coumarin-based acetohydrazide inhibitors, simulations show that the coumarin (B35378) moiety can form hydrogen bonds with residues like His492 and van der Waals interactions with His593. nih.gov According to docking results, metal chelation and hydrogen bonding are significant pharmacophoric interactions. nih.gov
With α-Glucosidase: The binding mode of potent inhibitors often involves the insertion of specific moieties, like a phthalimide (B116566) group, into a hydrophobic pocket formed by residues such as Phe-157, Phe-177, and Leu-218. nih.gov
With Carbonic Anhydrase IX (CA IX): In studies of related hydrazide-sulfonamide hybrids, molecular docking revealed that favorable binding with hCA IX was in agreement with experimental data, highlighting the structural elements responsible for selective inhibition. nih.gov
Interactive Table: Key Amino Acid Interactions for Acetohydrazide Derivatives
| Enzyme Target | Key Interacting Residues | Type of Interaction |
|---|---|---|
| Urease | His492, His593, His545 | Hydrogen Bonding, van der Waals nih.gov |
| α-Glucosidase | Phe-157, Phe-177, Leu-218, Phe-300 | Hydrophobic, CH–π interactions nih.gov |
| COX-2 | (Specific residues vary by ligand) | Hydrogen Bonding, Hydrophobic researchgate.net |
| Carbonic Anhydrase | (Interactions with Zn2+ ion and active site residues) | Metal Coordination, Hydrogen Bonding nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the intrinsic electronic properties of molecules. These methods provide a deeper understanding of molecular structure, stability, and reactivity.
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and kinetic stability. numberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more reactive. FMO analysis helps in understanding the charge transfer interactions that can occur within the molecule or between the molecule and its biological target, providing a basis for its mechanism of action. wikipedia.orgnumberanalytics.com
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. nih.govresearchgate.net The MEP map displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. nih.govchemrxiv.org For this compound derivatives, MEP analysis can identify the sites most likely to be involved in non-covalent interactions, such as hydrogen bonding, within a protein's active site. chemrxiv.org Negative regions are typically localized over electronegative atoms like oxygen and nitrogen, while positive regions are found around hydrogen atoms. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is crucial for understanding how structural modifications influence the therapeutic efficacy of this compound derivatives, thereby guiding the synthesis of more potent analogues. nih.govtaylorfrancis.com
Development of Predictive Models for Biological Activity
The primary goal of QSAR is to develop robust and predictive models that can accurately forecast the biological activity of novel, unsynthesized compounds. nih.govnih.gov For derivatives related to the anilinoacetohydrazide scaffold, this process typically involves compiling a dataset of molecules with experimentally determined activities. Using this data, computational models are generated through various statistical methods, such as Multiple Linear Regression (MLR) and more complex machine learning algorithms like Artificial Neural Networks (ANN). nih.govresearchgate.net
These models are rigorously validated to ensure their predictive power. Key statistical metrics such as the coefficient of determination (R²), which indicates how well the model explains the variance in the data, and the cross-validated R² (Q²), which assesses the model's predictive ability, are crucial. nih.gov A high Q² value is particularly important as it signifies a model's robustness and its capacity to generalize to new chemical entities. nih.gov For instance, a successful QSAR model for a series of related heterocyclic compounds might yield a high R² value (e.g., >0.90) for the training set and a strong predictive R² (e.g., >0.70) for an external test set, indicating its reliability. nih.gov
Table 1: Example Statistical Validation Parameters for a QSAR Model
| Parameter | Description | Typical Value |
|---|---|---|
| R² | Coefficient of determination (Goodness of fit) | 0.9192 |
| R²adj | Adjusted R² | 0.8991 |
| Q² | Cross-validated R² (Internal predictivity) | 0.8767 |
| R²pred | Predictive R² for test set (External predictivity) | 0.7745 |
| RMSE | Root Mean Square Error | 0.0959 |
This table presents typical validation metrics for a Genetic Function Approximation (GFA) model, illustrating the statistical criteria used to assess model quality. Data is representative based on a study of 1,3-thiazine derivatives. nih.gov
Identification of Physicochemical Descriptors Influencing Efficacy
A critical output of QSAR analysis is the identification of specific molecular descriptors that significantly influence biological activity. nih.gov These descriptors are numerical representations of various physicochemical properties of a molecule. For this compound derivatives, these can be broadly categorized:
Topological Descriptors: These describe the atomic connectivity and shape of the molecule.
Electronic Descriptors: Properties such as electronegativity, polarizability, and the distribution of charges within the molecule are quantified. The presence of the electronegative chlorine atom and the nitrogen atoms in the anilino and hydrazide groups significantly impacts these descriptors. wikipedia.org
Steric Descriptors: These relate to the volume and three-dimensional shape of the molecule, which are critical for fitting into a biological target's binding site.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, a key factor in membrane permeability and interaction with hydrophobic pockets in proteins.
For example, a QSAR model might reveal that increased electronegativity on the substituted aniline (B41778) ring positively correlates with activity, while increased steric bulk at a specific position is detrimental. nih.gov This information provides actionable insights for medicinal chemists, suggesting that synthesizing derivatives with electron-withdrawing groups could enhance efficacy. nih.gov
Molecular Dynamics Simulations for Complex Stability
While molecular docking predicts the preferred binding orientation of a ligand to its protein target, Molecular Dynamics (MD) simulations provide a dynamic view of this interaction over time. mdpi.com This technique is essential for confirming the stability of the predicted binding pose and understanding the nuanced molecular interactions that govern the ligand-protein complex. nih.govunimi.it
Assessment of Dynamic Stability of Ligand-Protein Complexes
MD simulations are performed on the docked complex of a this compound derivative and its target protein. researchgate.net The simulation tracks the movements and interactions of every atom in the system over a set period, often nanoseconds, providing a detailed movie of the complex's behavior. mdpi.commdpi.com
The stability of the complex is primarily assessed using two key metrics:
Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues or parts of the ligand. It helps identify which regions of the protein are flexible and which are stabilized by the ligand's binding. A low RMSF for residues in the binding pocket suggests a stable interaction. researchgate.net
A successful simulation would show the ligand maintaining key hydrogen bonds and hydrophobic interactions with the protein's active site throughout the simulation, confirming a stable and potentially effective binding mode. researchgate.net
Table 2: Representative RMSD Values from a Molecular Dynamics Simulation
| System | Average RMSD (Å) | Stability Interpretation |
|---|---|---|
| Apoprotein (unbound) | 1.38 | Baseline protein stability |
| Ligand-Protein Complex | 1.15 - 3.20 | Indicates a stable complex with the ligand bound |
| Ligand (within binding site) | < 2.0 | Indicates the ligand remains stable in the binding pocket |
This table provides example RMSD values derived from MD simulations of ligand-protein complexes, illustrating how data is interpreted to assess stability. researchgate.net
In Silico Pharmacokinetic Assessments
Early prediction of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital to reduce the high attrition rates in later stages of drug development. rsc.orgnih.gov In silico models offer a rapid and cost-effective way to evaluate the pharmacokinetic profile of this compound derivatives. nih.gov
Computational Models for Absorption and Permeability
Oral bioavailability is heavily dependent on a compound's ability to be absorbed from the gastrointestinal tract, which in turn relies on its solubility and permeability across the intestinal wall. nih.govnih.gov Computational models are widely used to predict these key parameters. scispace.com
Human Intestinal Absorption (HIA): Models are developed to classify compounds as having poor or high absorption. These predictions are often based on physicochemical properties such as lipophilicity (logP), molecular weight, and polar surface area. researchgate.net
Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model that mimics the human intestinal epithelium. researchgate.net In silico models are trained on experimental Caco-2 permeability data to predict how well a compound might passively diffuse across the intestinal barrier. frontiersin.org A predicted high permeability value suggests good potential for oral absorption. nih.gov
These properties are often assessed using a combination of QSAR-based models and established rules of thumb, such as Lipinski's Rule of Five. nih.gov A derivative of this compound predicted to have good intestinal absorption and high Caco-2 permeability would be prioritized for synthesis and further testing. nih.govresearchgate.net
Table 3: Example In Silico ADME Profile Prediction
| Property | Predicted Value/Class | Implication |
|---|---|---|
| Intestinal Absorption (Human) | High | Good potential for oral bioavailability |
| Caco-2 Permeability | High (>0.90) | Likely to be well-absorbed across the gut wall |
| P-glycoprotein Substrate | No | Low risk of being pumped out of cells by efflux transporters |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system |
| Lipinski's Rule of Five Violations | 0 | "Druglike" physicochemical properties |
This table shows a sample output from an in silico ADME prediction for a candidate molecule, highlighting key pharmacokinetic properties. nih.govfrontiersin.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Future Research Trajectories for 2 3 Chloro 2 Methylanilino Acetohydrazide and Its Analogues
Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Selectivity
The core of advancing 2-(3-chloro-2-methylanilino)acetohydrazide as a lead compound lies in the strategic design and synthesis of new derivatives. The primary goal of this endeavor is to enhance its biological potency and selectivity towards its intended molecular target while minimizing off-target effects. Future research in this area will likely focus on several key strategies:
Scaffold Hopping and Bioisosteric Replacement: medicinal chemists will explore replacing the central anilinoacetohydrazide scaffold with other structurally diverse yet functionally similar frameworks. This "scaffold hopping" approach can lead to the discovery of novel chemical entities with improved pharmacokinetic properties and intellectual property potential. Similarly, bioisosteric replacement of key functional groups, such as the chloro and methyl substituents on the aniline (B41778) ring, can fine-tune the compound's electronic and steric properties to optimize its interaction with the target protein.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of the derivatives and their biological activity is crucial. This involves synthesizing a library of analogues with targeted modifications at various positions of the molecule. For instance, the hydrazide moiety can be derivatized to form a range of hydrazones, which have shown diverse biological activities in other contexts. The insights gained from these SAR studies will guide the rational design of more potent and selective compounds.
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound. frontiersin.org For this compound, FBDD could be employed to identify optimal substituents for the aniline ring or modifications to the acetohydrazide tail that enhance binding affinity.
The synthesis of these next-generation derivatives will employ a variety of modern organic synthesis techniques. For example, the formation of hydrazide-hydrazones can be achieved through the condensation of the parent hydrazide with various aldehydes. researchgate.net Furthermore, the synthesis of related heterocyclic systems, such as azetidinones, which are known for their biological activities, could be explored starting from the acetohydrazide scaffold. nih.govmdpi.comresearchgate.net
A hypothetical series of next-generation derivatives and their projected enhancements are presented in the table below:
| Derivative | Modification Strategy | Projected Enhancement |
| 2-(3-fluoro-2-methylanilino)acetohydrazide | Bioisosteric replacement of chlorine with fluorine | Improved metabolic stability and cell permeability |
| N'-benzylidene-2-(3-chloro-2-methylanilino)acetohydrazide | Derivatization of the hydrazide moiety | Increased potency and potential for new biological activities |
| 2-(3-chloro-2-methylanilino)-N-(pyridin-2-yl)acetamide | Scaffold hopping of the hydrazide group | Altered target selectivity and improved pharmacokinetic profile |
Advanced Computational Approaches in Rational Drug Design and Optimization
In silico methods are indispensable tools in modern drug discovery, offering a rapid and cost-effective way to design and optimize lead compounds. For this compound and its analogues, advanced computational approaches will play a pivotal role in their future development.
Molecular Docking and Dynamics Simulations: These techniques will be used to predict the binding mode and affinity of the designed derivatives with their biological target. researchgate.net Molecular docking provides a static snapshot of the ligand-protein interaction, while molecular dynamics simulations offer a more dynamic and realistic view of the complex's behavior over time. These simulations can help in understanding the key interactions that contribute to binding and in identifying potential resistance mutations.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.com These models can be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates for experimental validation.
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, a pharmacophore model can be developed based on its known active conformation or the structure of its binding site. This model can then be used to screen large virtual libraries of compounds to identify new scaffolds with the desired activity.
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico models can predict these properties early in the drug discovery process, allowing for the optimization of the lead compound to improve its drug-like characteristics. mdpi.comiomcworld.org
The table below summarizes some of the key computational tools and their applications in the optimization of this compound analogues:
| Computational Tool | Application |
| Molecular Docking | Prediction of binding mode and affinity |
| Molecular Dynamics | Assessment of complex stability and dynamics |
| QSAR | Prediction of biological activity of virtual compounds |
| Pharmacophore Modeling | Virtual screening and identification of new scaffolds |
| ADMET Prediction | Optimization of pharmacokinetic and safety profiles |
Exploration of Polypharmacology and Multi-Target Directed Ligands
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, which recognizes that many drugs exert their therapeutic effects by interacting with multiple targets. Future research on this compound and its analogues should explore their potential as multi-target directed ligands (MTDLs).
This exploration could involve:
Target Fishing and Profiling: In silico target prediction tools can be used to identify potential off-targets for this compound. These predictions can then be validated experimentally through a panel of biochemical and cellular assays.
Rational Design of MTDLs: If the compound is found to interact with multiple targets that are relevant to a particular disease, this information can be used to rationally design new derivatives with optimized activity against the desired targets. This could involve incorporating structural features that are known to be important for binding to each of the targets.
Systems Biology Approaches: By understanding the complex network of interactions that are involved in a disease, it may be possible to design MTDLs that modulate multiple nodes in the network to achieve a synergistic therapeutic effect.
Integration of in silico and in vitro Methodologies for Comprehensive Lead Optimization
The most effective approach to lead optimization involves a close integration of computational and experimental methods. iomcworld.org This iterative cycle of design, synthesis, and testing allows for the rapid refinement of lead compounds and increases the chances of success.
The workflow for the integrated optimization of this compound analogues would typically involve the following steps:
In silico design: A set of new derivatives is designed using the computational tools described in section 6.2.
Synthesis: The most promising virtual compounds are synthesized in the laboratory.
In vitro testing: The synthesized compounds are tested for their biological activity and other properties, such as solubility and metabolic stability.
Data analysis and model refinement: The experimental data is used to refine the computational models and to guide the design of the next round of derivatives.
This iterative process is repeated until a lead compound with the desired profile of potency, selectivity, and drug-like properties is identified.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(3-Chloro-2-methylanilino)acetohydrazide?
- Methodology : A common approach involves condensation reactions. For example, reflux equimolar quantities of 3-chloro-2-methylaniline (starting material) with acetohydrazide derivatives in a 1:1 methanol/chloroform solvent mixture, catalyzed by acetic acid (0.05 mL) under reflux for 5 hours. The product is isolated via filtration and recrystallized from methanol .
- Key Considerations : Monitor reaction progress using TLC, and optimize solvent ratios (e.g., methanol/chloroform) to improve yield.
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm aromatic proton environments and carbonyl signals (e.g., acetohydrazide C=O at ~165-170 ppm).
- Mass Spectrometry : Employ high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., Waters MicroMass ZQ 2000) .
- Elemental Analysis : Compare experimental C, H, N values with theoretical calculations (±0.5% tolerance) .
- Cross-Validation : Cross-reference spectral data with structurally analogous compounds (e.g., hydrazide derivatives in and ) .
Q. What safety protocols should be followed when handling this compound?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with water .
- Disposal : Follow institutional guidelines for chlorinated organic waste.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Catalyst Optimization : Replace acetic acid with p-toluenesulfonic acid (PTSA) for faster kinetics.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) .
- Design of Experiments (DoE) : Use factorial designs to evaluate temperature, solvent, and catalyst interactions.
Q. How can researchers resolve contradictions in spectral data for this compound?
- Case Study : If experimental NMR peaks conflict with literature:
- Repeat Characterization : Ensure sample purity via HPLC (e.g., C18 column, methanol/water mobile phase).
- Computational Validation : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software).
- Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies are recommended for evaluating the pharmacological activity of this compound?
- In Vitro Assays :
- Anticonvulsant Screening : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents .
- Dose-Response Analysis : Test 10–100 mg/kg doses and measure ED values.
- Mechanistic Studies : Perform molecular docking to predict interactions with targets like GABA receptors.
Q. How can impurities in the synthesized compound be identified and removed?
- Analytical Workflow :
- HPLC-PDA : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities.
- Recrystallization Optimization : Test solvent pairs (e.g., ethanol/water) to enhance purity .
- Advanced Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
